molecular formula C9H11N2O4PS B14336174 N,N-Dimethyl-6-nitro-4H-1,3,2-benzodioxaphosphorin-2-amine 2-sulfide CAS No. 99300-64-8

N,N-Dimethyl-6-nitro-4H-1,3,2-benzodioxaphosphorin-2-amine 2-sulfide

Katalognummer: B14336174
CAS-Nummer: 99300-64-8
Molekulargewicht: 274.24 g/mol
InChI-Schlüssel: CAXSOCSELKTOFO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N,N-Dimethyl-6-nitro-4H-1,3,2-benzodioxaphosphorin-2-amine 2-sulfide is a complex organic compound with a unique structure that includes a benzodioxaphosphorin ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-6-nitro-4H-1,3,2-benzodioxaphosphorin-2-amine 2-sulfide typically involves multiple steps, starting with the preparation of the benzodioxaphosphorin ring. This can be achieved through the reaction of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent quality and reduce production costs.

Analyse Chemischer Reaktionen

Types of Reactions

N,N-Dimethyl-6-nitro-4H-1,3,2-benzodioxaphosphorin-2-amine 2-sulfide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the phosphorus atom.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles like sodium methoxide for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield N,N-Dimethyl-6-amino-4H-1,3,2-benzodioxaphosphorin-2-amine 2-sulfide .

Wissenschaftliche Forschungsanwendungen

N,N-Dimethyl-6-nitro-4H-1,3,2-benzodioxaphosphorin-2-amine 2-sulfide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of N,N-Dimethyl-6-nitro-4H-1,3,2-benzodioxaphosphorin-2-amine 2-sulfide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the phosphorus atom can form bonds with nucleophiles. These interactions can affect various biochemical pathways and cellular processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N,N-Dimethyl-6-nitro-4H-1,3,2-benzodioxaphosphorin-2-amine 2-sulfide is unique due to its specific combination of functional groups and the presence of both a nitro group and a phosphorus-sulfur bond. This combination imparts distinct chemical properties and reactivity, making it valuable for specialized applications .

Eigenschaften

CAS-Nummer

99300-64-8

Molekularformel

C9H11N2O4PS

Molekulargewicht

274.24 g/mol

IUPAC-Name

N,N-dimethyl-6-nitro-2-sulfanylidene-4H-1,3,2λ5-benzodioxaphosphinin-2-amine

InChI

InChI=1S/C9H11N2O4PS/c1-10(2)16(17)14-6-7-5-8(11(12)13)3-4-9(7)15-16/h3-5H,6H2,1-2H3

InChI-Schlüssel

CAXSOCSELKTOFO-UHFFFAOYSA-N

Kanonische SMILES

CN(C)P1(=S)OCC2=C(O1)C=CC(=C2)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.